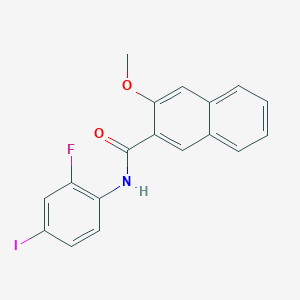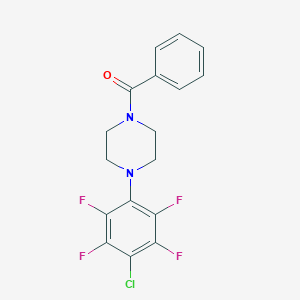![molecular formula C20H18ClN3O2S2 B250984 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250984.png)
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various types of cancers, autoimmune disorders, and inflammatory diseases. In
作用機序
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation, survival, and migration. This mechanism of action has been shown to be effective in the treatment of various B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. This compound has been shown to inhibit B-cell receptor signaling, leading to the inhibition of B-cell proliferation and survival. This compound also inhibits the activation of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and immune responses. In preclinical studies, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed.
実験室実験の利点と制限
The advantages of using N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide in lab experiments include its potency, selectivity, and favorable safety profile. This compound has been shown to be effective in preclinical models of various diseases, making it a promising candidate for further development. However, there are also limitations to using this compound in lab experiments. For example, this compound may not be effective in all types of cancers or autoimmune disorders, and there may be differences in the response to this compound between different patient populations.
将来の方向性
There are several future directions for the development of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of combination therapies that incorporate this compound with other drugs to enhance its efficacy and reduce the risk of drug resistance. Additionally, further studies are needed to explore the potential applications of this compound in other diseases, such as solid tumors and viral infections. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human patients.
合成法
The synthesis of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis starts with the preparation of 3-chloro-4-nitroaniline, which is then converted to 3-chloro-4-aminoaniline. The thienylcarbonyl piperazine intermediate is prepared separately by reacting 2-thiophenecarboxylic acid with piperazine and thionyl chloride. The final coupling reaction between 3-chloro-4-aminoaniline and thienylcarbonyl piperazine intermediate results in the formation of this compound.
科学的研究の応用
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide has shown promising results in preclinical studies for the treatment of various types of cancers, autoimmune disorders, and inflammatory diseases. In cancer research, this compound has been shown to inhibit the growth of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In autoimmune disorders, this compound has demonstrated efficacy in treating rheumatoid arthritis and systemic lupus erythematosus. Inflammatory diseases such as psoriasis and inflammatory bowel disease have also shown positive responses to this compound treatment.
特性
分子式 |
C20H18ClN3O2S2 |
|---|---|
分子量 |
432 g/mol |
IUPAC名 |
N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H18ClN3O2S2/c21-15-13-14(22-19(25)17-3-1-11-27-17)5-6-16(15)23-7-9-24(10-8-23)20(26)18-4-2-12-28-18/h1-6,11-13H,7-10H2,(H,22,25) |
InChIキー |
UZTSLYRIOKHKBZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl)C(=O)C4=CC=CS4 |
正規SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl)C(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250901.png)
![Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250902.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250905.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250907.png)
![N-[(2-fluoro-4-iodophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250908.png)

![N-(3,4-dimethoxybenzoyl)-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B250910.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B250911.png)
methanone](/img/structure/B250917.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B250921.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B250922.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B250923.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B250924.png)
